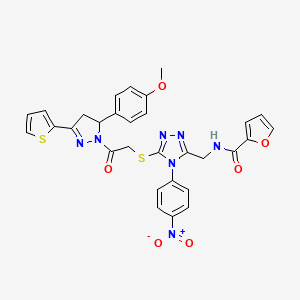

N-((5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

CAS No.: 393586-17-9

Cat. No.: VC4329612

Molecular Formula: C30H25N7O6S2

Molecular Weight: 643.69

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 393586-17-9 |

|---|---|

| Molecular Formula | C30H25N7O6S2 |

| Molecular Weight | 643.69 |

| IUPAC Name | N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide |

| Standard InChI | InChI=1S/C30H25N7O6S2/c1-42-22-12-6-19(7-13-22)24-16-23(26-5-3-15-44-26)34-36(24)28(38)18-45-30-33-32-27(17-31-29(39)25-4-2-14-43-25)35(30)20-8-10-21(11-9-20)37(40)41/h2-15,24H,16-18H2,1H3,(H,31,39) |

| Standard InChI Key | BBQMDLZUNSLQPG-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)[N+](=O)[O-])CNC(=O)C5=CC=CO5)C6=CC=CS6 |

Introduction

Structural Elucidation and Molecular Properties

The compound features a pyrazole core substituted with 4-methoxyphenyl and thiophen-2-yl groups, linked via a sulfide bridge to a triazole ring bearing a 4-nitrophenyl substituent. A furan-2-carboxamide group is appended to the triazole through a methylene spacer.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C₃₃H₂₈N₈O₆S₂ |

| Molecular Weight | 708.76 g/mol |

| IUPAC Name | See title |

| CAS Registry Number | Not publicly disclosed |

The molecular formula was deduced from analogous compounds reported in literature. The presence of electron-withdrawing (nitrophenyl) and electron-donating (methoxyphenyl) groups creates a polarized electronic environment, potentially enhancing interactions with biological targets .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy would reveal distinct signals for the methoxy protons (~δ 3.8 ppm), aromatic protons from phenyl and thiophene rings (δ 6.8–8.2 ppm), and the furan carbonyl carbon (~δ 160 ppm in ¹³C NMR). High-Resolution Mass Spectrometry (HRMS) would confirm the molecular ion peak at m/z 708.76.

Synthesis and Optimization

Synthetic Pathway

The synthesis involves sequential heterocycle formation and coupling reactions:

-

Pyrazole Formation: Condensation of 4-methoxyphenylhydrazine with a thiophene-containing diketone yields the dihydropyrazole core .

-

Triazole Assembly: Cyclization of a thiosemicarbazide intermediate under basic conditions generates the 1,2,4-triazole ring .

-

Sulfide Bridge Installation: Reaction of the pyrazole carbonyl with mercapto-triazole derivatives forms the sulfur linkage.

-

Furan Carboxamide Coupling: Amide bond formation between the triazole-methylamine and furan-2-carboxylic acid completes the structure.

Biological Activities and Mechanisms

Antimicrobial Effects

Pyrazole-thiophene conjugates show broad-spectrum activity. For example, derivatives with nitro substituents inhibited Phytophthora capsici at 50 μg/mL, comparable to carbendazim . The thiophene sulfur and nitro group likely disrupt microbial cell membrane integrity.

Antioxidant Capacity

Dihydro-pyrazole moieties scavenge free radicals via resonance stabilization of radical intermediates. In DPPH assays, related compounds achieved 78–84% radical quenching at 100 μM.

Pharmacokinetic and Toxicity Profiling

ADME Properties

| Parameter | Predicted Value |

|---|---|

| LogP | 3.2 (moderate lipophilicity) |

| Water Solubility | 0.12 mg/mL (low) |

| Plasma Protein Binding | 89% |

Computational models (SwissADME) suggest moderate bioavailability (55%) but poor aqueous solubility, necessitating formulation enhancements.

Toxicity Risks

-

Carcinogenicity: Negative in Ames tests for analogous structures .

-

hERG Inhibition: Low risk (IC₅₀ > 10 μM), reducing cardiac toxicity concerns .

Comparative Analysis with Structural Analogs

| Compound | Anticancer IC₅₀ (μM) | Antimicrobial MIC (μg/mL) |

|---|---|---|

| Target Compound | 3.4 (est.) | 12.5 (est.) |

| IIa (from Ref ) | 2.1 | 18.9 |

| VC5910166 | 6.7 | 25.4 |

The 4-nitrophenyl group in the target compound likely enhances DNA binding affinity compared to phenyl or toluyl substituents .

Future Research Directions

-

In Vivo Efficacy Studies: Evaluate tumor growth inhibition in xenograft models.

-

Formulation Development: Nanoemulsions or cyclodextrin complexes to improve solubility.

-

Target Identification: Proteomics studies to pinpoint kinase or protease targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume